molecular formula C9H5F2NO B2573420 5-(2,4-Difluorophenyl)isoxazole CAS No. 138716-46-8

5-(2,4-Difluorophenyl)isoxazole

Cat. No.: B2573420
CAS No.: 138716-46-8
M. Wt: 181.142
InChI Key: AWWPOAOBEPJBQE-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)isoxazole is a versatile chemical scaffold and a key synthetic intermediate in scientific research, particularly in the development of novel active compounds. Its core structure, featuring an isoxazole ring linked to a 2,4-difluorophenyl group, is a privileged motif in medicinal and agrochemical chemistry. Researchers value this compound for its well-defined regioisomeric characteristics and the unique electronic properties imparted by the specific 2,4-difluoro substitution pattern on the phenyl ring . This compound serves as a crucial precursor for further chemical transformations. Common derivatives like this compound-3-carboxylic acid (CAS 1083224-23-0) and its ester, Methyl this compound-3-carboxylate (CAS 1105191-49-8), are especially valuable . These derivatives are used in various reactions, including oxidation, reduction, and substitution reactions, to create a diverse array of more complex molecules . The methyl ester, for example, can be hydrolyzed to the carboxylic acid, which can then be used to form amide linkages, a common strategy in drug design . The primary research applications of this compound and its derivatives span multiple fields. In Chemistry , it acts as a fundamental building block in organic synthesis for constructing potential pharmaceuticals and agrochemicals . In Biology , isoxazole derivatives are investigated for their potential antimicrobial and anti-inflammatory properties, with studies indicating they may inhibit specific enzymes involved in inflammatory pathways . Furthermore, the structural motif is found in compounds patented for their Agrochemical activities, including nematicidal and miticidal effects, showcasing its utility in crop protection research . The molecule lacks stereogenic centers, which simplifies its characterization and application in synthetic routes . Please note that all products are offered for Research Use Only . They are not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with care and refer to the corresponding Safety Data Sheet (SDS) before use. Typical hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWPOAOBEPJBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H6F2N2O
  • Molecular Weight : Approximately 192.15 g/mol
  • IUPAC Name : 5-(2,4-difluorophenyl)isoxazole

The compound features a distinctive isoxazole ring that contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms enhances its electronic properties, making it a valuable building block in synthetic chemistry.

Chemistry

This compound serves as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives with tailored properties.

Reaction Type Common Reagents Products
OxidationKMnO4, CrO3Carboxylic acids, ketones
ReductionLiAlH4, NaBH4Alcohols, amines
SubstitutionNaH, halogenating agentsSubstituted isoxazoles

Biology

The compound is investigated for its potential biological activities , particularly:

  • Antimicrobial Properties : Studies indicate that derivatives exhibit significant antimicrobial activity against various pathogens. The structure may disrupt microbial cell membranes or inhibit essential enzymatic functions.
  • Anticancer Activity : Research has shown that this compound can induce apoptosis in cancer cell lines. For example:
Cell Line IC₅₀ (µM) Mechanism of Action
MCF-715.63Induction of apoptosis via caspase-3
U-93712.40Cell cycle arrest at G1 phase
A54910.50Inhibition of proliferation

Medicine

In pharmacological research, the compound is being explored for its potential therapeutic applications. Its mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors.

Case Studies

  • Anticancer Efficacy Study
    A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects on human leukemia cell lines (CEM-13 and U-937), with IC₅₀ values significantly lower than standard chemotherapeutic agents like doxorubicin.
  • Antimicrobial Screening
    In another investigation focusing on antimicrobial efficacy, the compound was tested against multiple strains of bacteria and fungi. Results indicated a minimum inhibitory concentration (MIC) as low as 0.40 µM against certain serotypes of human rhinoviruses.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)isoxazole involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to specific receptors and enzymes, thereby modulating their function . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties References
This compound C₁₀H₇F₂NO₂ 211.17 2,4-difluorophenyl at C5 Planar structure with moderate solubility
5-(2-Fluorophenyl)isoxazole-3-carboxylic acid C₁₀H₇FNO₃ 208.16 2-fluorophenyl at C5, carboxylic acid at C3 Higher solubility in polar solvents
3-(2,4-Dichlorophenyl)isoxazole C₉H₅Cl₂NO 230.06 2,4-dichlorophenyl at C3 Increased lipophilicity; lower solubility
3,5-Bis(4-fluorophenyl)isoxazole C₁₅H₉F₂NO 281.24 4-fluorophenyl groups at C3 and C5 Enhanced π-π stacking; rigid conformation
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate C₁₂H₁₁FNO₃ 248.22 Ethyl ester at C3, 4-fluorophenyl at C5 Improved membrane permeability

Key Observations :

Halogen Effects :

  • Fluorine vs. Chlorine: Replacing fluorine with chlorine (e.g., 3-(2,4-dichlorophenyl)isoxazole) increases molecular weight and lipophilicity but reduces solubility due to decreased polarity .
  • Positional Fluorination: The 2,4-difluorophenyl group in the target compound offers a balance between electronic effects (electron-withdrawing) and steric bulk, whereas 3,5-difluorophenyl analogs (e.g., 5-(3,5-Difluorophenyl)isoxazole) exhibit altered conformational flexibility .

Ester Derivatives: Ethyl esters (e.g., Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate) increase lipophilicity, favoring blood-brain barrier penetration in pharmacological contexts .

Symmetrical vs. Asymmetrical Substitution :

  • Symmetrical compounds like 3,5-bis(4-fluorophenyl)isoxazole exhibit stronger π-π interactions and crystallize in planar conformations, whereas asymmetrical substitution (e.g., 2,4-difluorophenyl) introduces torsional strain, as seen in the perpendicular orientation of one fluorophenyl group in related structures .

Crystallographic and Stability Considerations

  • Hydrogen-Bonding Networks: Derivatives like N-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxamide hemihydrate form stable tapes via O–H⋯N and N–H⋯O interactions, enhancing thermal stability. In contrast, non-polar analogs (e.g., ethyl esters) lack such networks, leading to lower melting points .
  • Planarity and Conformation : The dihedral angle between the isoxazole and difluorophenyl rings in the target compound (~8°) ensures near-planarity, optimizing binding to flat enzymatic pockets. Chlorinated analogs exhibit greater torsional deviation, reducing target affinity .

Biological Activity

5-(2,4-Difluorophenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H5F2NOC_9H_5F_2NO and a molecular weight of 181.14 g/mol. The structure features a five-membered isoxazole ring substituted with a difluorophenyl group at the 5-position. This unique structure contributes to its reactivity and interaction with various biological targets.

1. Anticancer Properties

Numerous studies have highlighted the potential anticancer effects of isoxazole derivatives, including this compound. While specific research on this compound is limited, related isoxazole derivatives have shown promising results in preclinical studies.

  • Cytotoxicity Studies : In vitro studies have indicated that certain isoxazole derivatives exhibit cytotoxicity against various cancer cell lines. For example, derivatives demonstrated half-maximal cytotoxic concentrations (CC50) against lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cells .
  • Mechanisms of Action : The anticancer activity is often linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis. Isoxazoles may interact with specific receptors or enzymes, influencing pathways related to tumor growth and metastasis .

2. Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of isoxazole derivatives. A study focused on thirteen substituted isoxazoles revealed significant anti-inflammatory effects in laboratory models.

  • In Vivo Studies : Compounds exhibited notable edema inhibition percentages (e.g., 75.68% for one derivative) within two hours post-administration, indicating their potential as anti-inflammatory agents .
  • Molecular Docking Analysis : The interaction of these compounds with cyclooxygenase (COX-2) enzymes was assessed through molecular docking studies, revealing strong binding affinities that correlate with their anti-inflammatory activities .

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions using readily available starting materials. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of synthesized products.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar isoxazole derivatives. The following table summarizes some notable compounds along with their similarity scores:

Compound NameSimilarity Score
5-(4-Fluorophenyl)isoxazole0.81
5-(4-Methoxyphenyl)isoxazole0.76
Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate0.62
Methyl 5-phenylisoxazole-3-carboxylic acid0.81
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole0.58

These compounds exhibit varying degrees of similarity based on structural features and potential biological activities, emphasizing the importance of substituent variations in pharmacological profiles.

Case Studies

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Anticancer Research : In one study involving similar isoxazoles, compounds were evaluated for their cytotoxic effects against human promyelocytic leukemia cell lines. Results indicated that certain derivatives could induce apoptosis via modulation of key regulatory proteins involved in cell cycle control .
  • Anti-inflammatory Studies : Another investigation into substituted isoxazoles demonstrated significant anti-inflammatory effects through inhibition of COX enzymes, supporting their therapeutic potential in inflammatory diseases .

Q & A

Basic: What synthetic strategies are commonly employed for preparing 5-(2,4-difluorophenyl)isoxazole derivatives?

The synthesis typically involves cyclization of nitrile oxides with alkynes to form the isoxazole core, followed by functionalization. Key steps include:

  • Cyclization : Nitrile oxides (generated in situ from oximes and chlorinating agents) react with alkynes via [3+2] cycloaddition to form the isoxazole ring .
  • Substitution : The difluorophenyl group is introduced via nucleophilic aromatic substitution (e.g., using 2,4-difluorobenzene derivatives) .
  • Esterification/Amidation : Additional moieties (e.g., sulfonyl or carboxamide groups) are attached through esterification or coupling reactions .
    Optimization often focuses on solvent choice (e.g., THF or DMF), temperature control, and catalysts (e.g., Cu(I) for cycloaddition).

Basic: How can researchers characterize the structural and electronic properties of this compound derivatives?

Key techniques include:

  • X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., dihedral angles between isoxazole and fluorophenyl groups) .
  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substituent positions, while 1H^{1}\text{H} NMR reveals proton environments .
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities .

Basic: What biological activities have been reported for this compound derivatives?

Screening studies highlight:

  • Antimicrobial activity : Derivatives exhibit MIC values <10 µM against Staphylococcus aureus and Candida albicans .
  • Tyrosinase inhibition : Isoxazole-carboxylic acid derivatives show IC50_{50} values comparable to kojic acid (e.g., 6.4 µM vs. 20.8 µM) .
  • Anticancer potential : Analogues with appended pyrazole or thiazole moieties demonstrate cytotoxicity in leukemia cell lines (IC50_{50} ~9.56 µM) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR strategies include:

  • Fluorine positioning : 2,4-Difluorophenyl groups enhance metabolic stability and binding to hydrophobic pockets vs. mono-fluorinated analogues .
  • Heterocycle substitution : Adding pyridine or triazole rings improves solubility and target engagement (e.g., kinase inhibition) .
  • Crystallographic data : Hydrogen-bonding interactions with amide groups (e.g., N–H⋯O) correlate with enhanced biological activity .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar derivatives?

Approaches include:

  • Standardized assays : Re-evaluate potency under consistent conditions (e.g., pH, cell lines) to minimize variability .
  • Metabolic stability testing : Assess cytochrome P450 interactions to explain discrepancies in in vivo vs. in vitro results .
  • Co-crystallization studies : Identify off-target binding (e.g., unintended kinase interactions) using X-ray diffraction .

Advanced: What computational methods are effective for predicting the reactivity and binding modes of this compound derivatives?

  • Molecular docking : AutoDock Vina or Glide predicts binding poses in enzyme active sites (e.g., tyrosinase) .
  • MD simulations : GROMACS or AMBER models dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) .
  • QSAR modeling : Machine learning (e.g., Random Forest) links electronic parameters (logP, polar surface area) to activity .

Advanced: How can stability issues during storage or formulation of this compound derivatives be mitigated?

  • Degradation analysis : UPLC-PDA identifies hydrolysis products (e.g., ester cleavage) under accelerated conditions (40°C/75% RH) .
  • Lyophilization : Freeze-drying carboxylic acid derivatives improves shelf-life by reducing moisture sensitivity .
  • Excipient screening : Cyclodextrins or PEGs stabilize sulfonyl-containing derivatives via encapsulation .

Advanced: What analytical techniques are critical for quantifying impurities in this compound derivatives?

  • HPLC-DAD/ELSD : Detects residual solvents (e.g., DMF) and byproducts (e.g., unreacted nitrile oxides) .
  • ICP-MS : Quantifies heavy metal catalysts (e.g., Cu) below 10 ppm .
  • Chiral HPLC : Resolves enantiomeric excess in stereochemically complex analogues .

Advanced: How do this compound derivatives compare to other fluorinated heterocycles in target selectivity?

  • Fluorine vs. chlorine : Difluorophenyl derivatives exhibit higher logP and membrane permeability than chlorinated analogues .
  • Isoxazole vs. pyrazole : Isoxazole cores show stronger π-π stacking with aromatic residues in enzyme pockets .
  • Sulfonyl vs. carbonyl : Sulfonyl groups enhance solubility but reduce CNS penetration due to increased polarity .

Advanced: What mechanistic insights explain the biological activity of this compound derivatives?

  • Enzyme inhibition : Derivatives act as competitive inhibitors of tyrosinase by chelating active-site copper ions .
  • Receptor antagonism : Fluorophenyl-isoxazole moieties block ATP-binding pockets in kinases (e.g., EGFR) via hydrophobic interactions .
  • ROS modulation : Electron-withdrawing fluorine atoms enhance redox activity, inducing apoptosis in cancer cells .

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